molecular formula C18H14N2O5S B2514993 O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate CAS No. 1448123-31-6

O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate

Cat. No.: B2514993
CAS No.: 1448123-31-6
M. Wt: 370.38
InChI Key: XOQCVWWFGSFNDI-UHFFFAOYSA-N
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Description

O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate is a useful research compound. Its molecular formula is C18H14N2O5S and its molecular weight is 370.38. The purity is usually 95%.
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Scientific Research Applications

Near-Infrared Fluorescent Probes for Biological Imaging

Research has highlighted the development of near-infrared fluorescent probes that employ chromen derivatives for the imaging of nitroxyl (HNO) in living cells. These probes show rapid response and high sensitivity, enabling the monitoring of dynamic and transient states of HNO in biological systems. The probes feature a large Stokes' shift and near-infrared emission suitable for biological imaging, which could help elucidate the biological functions of HNO in biosystems (Zhang et al., 2020).

Antibacterial Properties and Alkylating Activities

Studies have synthesized derivatives of chromone with phosphonic modifications, testing their antibacterial properties against Gram-positive and Gram-negative bacterial strains. Some compounds displayed detectable activity against S. aureus and also exhibited highly alkylating activity toward standard derivatives, indicating their potential as antibacterial agents (Budzisz, Nawrot, & Małecka, 2001).

Crystal Structural Analysis

Crystal structures of chromene carbonitrile compounds have been determined through X-ray diffraction techniques, providing insights into their structural stability and potential applications in material science (Sharma et al., 2015).

Biodegradation and Chemotaxis

Research on Ralstonia sp. SJ98 has demonstrated the microorganism's capability to utilize methyl-nitrophenol compounds as the sole source of carbon and energy, revealing the potential of certain chromene derivatives in environmental decontamination through biodegradation. The study also reported the chemotactic behavior of this microorganism towards methyl-nitrophenol compounds, marking a significant step towards understanding the biodegradation pathways of recalcitrant compounds (Bhushan et al., 2000).

Mechanism of Action

Properties

IUPAC Name

O-[3-(4-nitrophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-19(2)18(26)25-13-7-8-14-16(9-13)24-10-15(17(14)21)11-3-5-12(6-4-11)20(22)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQCVWWFGSFNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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